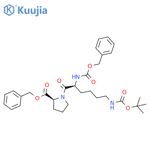

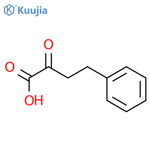

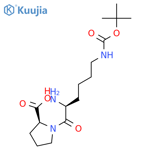

Synthesis of N2-[(S)-1-carboxy-3-phenylpropyl]-L-lysyl-L-proline (lisinopril)

,

Journal of Pharmaceutical Sciences,

1985,

74(3),

352-4